N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide
Übersicht
Beschreibung
N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was first synthesized in the late 1990s and has gained significant attention due to its potential applications in various scientific research fields.
Wirkmechanismus
N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed in various cells, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor results in the activation of intracellular signaling pathways that regulate various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. Additionally, N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been reported to exert neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor in various cells and tissues. However, N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide also has several limitations, including its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of the molecular mechanisms underlying its effects on inflammation and cancer, and the evaluation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration regimens for N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in preclinical and clinical settings.
Wissenschaftliche Forschungsanwendungen
N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been extensively studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory and immunomodulatory effects by activating the adenosine A3 receptor. Additionally, N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-iodobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10-6-8-11(9-7-10)14(17)18-20-15(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZCMXLSNMMZBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2I)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.